Acetildenafil: A Technical Overview for Researchers
Acetildenafil: A Technical Overview for Researchers
IUPAC Name: 5-[2-Ethoxy-5-[2-(4-ethyl-piperazin-1-yl)-acetyl]-phenyl]-1-methyl-3-propyl-1,6-dihydro-pyrazolo[4,3-d]pyrimidin-7-one[1]
CAS Number: 831217-01-7
Executive Summary
Acetildenafil, also known as hongdenafil, is a synthetic compound structurally analogous to sildenafil, the active ingredient in Viagra®.[1][2] It functions as a phosphodiesterase type 5 (PDE5) inhibitor, the same mechanism of action as sildenafil.[1][3] This compound has been identified as an undeclared ingredient in various "herbal" aphrodisiac products marketed for erectile dysfunction.[1] Notably, the physiological, toxicological, and pharmacological properties of Acetildenafil have not been extensively elucidated, and it has not undergone formal safety and efficacy testing in humans or animals.[1][4] This document provides a technical overview of Acetildenafil, including its chemical identifiers, mechanism of action, and relevant experimental protocols for its study, aimed at researchers, scientists, and drug development professionals.
Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | 5-[2-Ethoxy-5-[2-(4-ethyl-piperazin-1-yl)-acetyl]-phenyl]-1-methyl-3-propyl-1,6-dihydro-pyrazolo[4,3-d]pyrimidin-7-one | [1] |
| CAS Number | 831217-01-7 | |
| Molecular Formula | C₂₅H₃₄N₆O₃ | |
| Molecular Weight | 466.58 g/mol | [5] |
Mechanism of Action: PDE5 Inhibition
Acetildenafil is an inhibitor of the phosphodiesterase type 5 (PDE5) enzyme.[1][3] PDE5 is predominantly found in the smooth muscle of the corpus cavernosum of the penis and the pulmonary vasculature. The mechanism of action for PDE5 inhibitors is well-established and involves the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.
During sexual stimulation, nitric oxide is released from nerve endings and endothelial cells, which in turn activates the enzyme guanylate cyclase. Guanylate cyclase catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP acts as a second messenger, leading to a cascade of events that results in the relaxation of the smooth muscle of the corpus cavernosum. This relaxation allows for increased blood flow into the penis, resulting in an erection.
The action of cGMP is terminated by its degradation by PDE5. By inhibiting PDE5, Acetildenafil prevents the breakdown of cGMP, thereby increasing its intracellular concentration. This amplification of the NO/cGMP pathway leads to a more pronounced and sustained smooth muscle relaxation and, consequently, an enhanced erectile response to sexual stimulation.
Signaling Pathway
Caption: Mechanism of action of Acetildenafil via PDE5 inhibition.
Quantitative Data
To date, there is a lack of publicly available, peer-reviewed data on the specific inhibitory potency (e.g., IC₅₀) of Acetildenafil against PDE5. However, for the parent compound, sildenafil, the IC₅₀ value for PDE5 has been reported to be in the low nanomolar range. One study reported an IC₅₀ value of approximately 3.4 nM for sildenafil against partially purified PDE5 from rat main pulmonary artery.[6] It is presumed that Acetildenafil exhibits similar potent inhibitory activity.
| Compound | Target | IC₅₀ | Source |
| Sildenafil | PDE5 | ~3.4 nM | [6] |
| Acetildenafil | PDE5 | Not Reported |
Experimental Protocols
In Vitro PDE5 Inhibition Assay (A General Protocol)
The following is a generalized protocol for determining the in vitro inhibitory activity of a compound like Acetildenafil against the PDE5 enzyme. This protocol is based on commonly used fluorescence polarization (FP) assays.
Objective: To determine the IC₅₀ value of Acetildenafil for the PDE5 enzyme.
Materials:
-
Recombinant human PDE5A1 enzyme
-
cGMP substrate
-
GMP antibody (or other detection reagent)
-
Fluorescently labeled GMP tracer
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
384-well microplates
-
Plate reader capable of measuring fluorescence polarization
-
Acetildenafil (dissolved in DMSO)
-
Sildenafil (as a positive control)
Procedure:
-
Compound Preparation: Prepare a serial dilution of Acetildenafil in DMSO. A typical starting concentration might be 10 mM, with subsequent dilutions to cover a wide concentration range (e.g., from micromolar to picomolar).
-
Assay Reaction:
-
Add the assay buffer to the wells of the 384-well plate.
-
Add the Acetildenafil dilutions or control (DMSO for no inhibition, sildenafil for positive control) to the respective wells.
-
Add the PDE5 enzyme to all wells except for the negative control wells.
-
Incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding the cGMP substrate to all wells.
-
Incubate for a specific time (e.g., 60 minutes) at 37°C.
-
-
Detection:
-
Stop the enzymatic reaction (the method will depend on the specific assay kit).
-
Add the GMP antibody and the fluorescently labeled GMP tracer to the wells.
-
Incubate for a specified time (e.g., 60 minutes) at room temperature to allow for antibody-GMP/tracer binding.
-
-
Data Acquisition:
-
Measure the fluorescence polarization of each well using a plate reader. A high FP value indicates that the fluorescent tracer is bound to the antibody (low enzymatic activity), while a low FP value indicates that the tracer has been displaced by the GMP produced by the enzyme (high enzymatic activity).
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of Acetildenafil relative to the controls.
-
Plot the percent inhibition against the logarithm of the Acetildenafil concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of Acetildenafil that inhibits 50% of the PDE5 activity).
-
Experimental Workflow
Caption: Workflow for in vitro determination of Acetildenafil's IC50.
Conclusion
Acetildenafil is a sildenafil analog that acts as a PDE5 inhibitor. While its presence in adulterated products is a public health concern, it also represents a molecule of interest for research in pharmacology and drug development. The lack of comprehensive public data on its potency and safety underscores the need for further scientific investigation. The protocols and information provided herein offer a foundational guide for researchers to study Acetildenafil and similar compounds.
References
- 1. Acetildenafil - Wikipedia [en.wikipedia.org]
- 2. Sildenafil - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. Acetildenafil | Phosphodiesterase general Inhibitor | Hello Bio [hellobio.com]
- 6. Effect of sildenafil on cyclic nucleotide phosphodiesterase activity, vascular tone and calcium signaling in rat pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]
